

Tabimorelin: A Technical Guide for Growth Hormone Deficiency Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin, also known as NN-703, is a potent, orally-active, non-peptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2][3] It mimics the action of the endogenous hormone ghrelin, a key regulator of energy homeostasis and growth hormone (GH) release.[4] Developed by Novo Nordisk, **Tabimorelin** was one of the first generation of growth hormone secretagogues (GHS) investigated for the treatment of growth hormone deficiency (GHD).[5][6] Its ability to stimulate the release of GH and subsequently insulin-like growth factor 1 (IGF-1) makes it a valuable tool for researchers studying the pathophysiology of GHD and the broader ghrelin signaling pathway.[1][2] This guide provides a comprehensive technical overview of **Tabimorelin**, including its mechanism of action, key experimental data, and protocols relevant to GHD research.

Physicochemical Properties

A clear understanding of a compound's properties is fundamental for experimental design.



Property	Value	Source
IUPAC Name	(E)-5-amino-N,5-dimethyl-N- [(2R)-1-[methyl-[(2R)-1- (methylamino)-1-oxo-3- phenylpropan-2-yl]amino]-3- naphthalen-2-yl-1-oxopropan- 2-yl]hex-2-enamide	[7]
CAS Number	193079-69-5	[1][3][7]
Molecular Formula	C32H40N4O3	[1][3][7]
Molecular Weight	528.70 g/mol	[3][7]
Synonyms	NN-703, NN703, NNC-26-0703	[3][7]

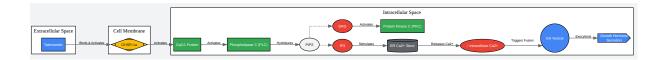
Mechanism of Action: GHSR-1a Agonism

Tabimorelin exerts its effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[8] This action is analogous to that of ghrelin, the natural ligand for this receptor.[8]

Activation of GHSR-1a by **Tabimorelin** initiates a downstream signaling cascade. In pituitary somatotrophs, this involves the Gαq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a primary driver for the fusion of GH-containing vesicles with the cell membrane, leading to the secretion of growth hormone into the bloodstream.[9][10]

In the hypothalamus, **Tabimorelin** can influence the release of Growth Hormone-Releasing Hormone (GHRH) and somatostatin, further modulating GH secretion from the pituitary.[8] Studies have also shown that ghrelin-receptor ligands can increase the expression of the anabolic neuropeptide Y (NPY) and decrease the expression of the catabolic pro-opiomelanocortin (POMC) in the hypothalamus, suggesting a complex interplay with energy balance pathways that are dependent on intact leptin-receptor signaling.[11]





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Caption: **Tabimorelin** signaling pathway in pituitary somatotrophs.

Pharmacokinetic and Pharmacodynamic Profile

Tabimorelin is distinguished by its oral bioavailability, a significant advantage over injectable peptide-based therapies.[1][2] Its administration leads to a sustained increase in GH and IGF-1 levels.[1][2] However, it also transiently increases other hormones and is a notable inhibitor of a key metabolic enzyme.



Parameter	Description	Source
Route of Administration	Oral	[1][2][3]
Primary Action	Potent agonist of the ghrelin/growth hormone secretagogue receptor (GHSR)	[2][3]
Primary Pharmacodynamic Effect	Stimulates release of Growth Hormone (GH)	[1][2]
Secondary Hormonal Effects	Sustained increase in Insulin- like Growth Factor 1 (IGF-1); Transient increases in Adrenocorticotropic hormone (ACTH), Cortisol, and Prolactin	[1][12]
Metabolic Interaction	Potent, mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4)	[1][13][14]

The inhibition of CYP3A4 is a critical consideration for researchers, as it can lead to significant drug-drug interactions.[1] For instance, co-administration with a CYP3A4 substrate like midazolam results in a significant increase in the substrate's plasma concentration.[14]

Clinical Research in Adult Growth Hormone Deficiency

Tabimorelin has been evaluated in clinical trials for its efficacy in treating adult GHD. The results indicate that while the drug is generally well-tolerated, its clinical benefit is most significant in patients with severe GHD.



Study Parameter	Details
Study Design	Multicentre, randomized, double-blind, placebo- controlled
Patient Population	97 adults with Growth Hormone Deficiency (83 Tabimorelin, 14 Placebo)
Dosage Regimen	Initial and final dose of 3 mg/kg; 1.5 mg/kg/day for 6 days in between
GH Response	After the first dose, serum GH peak and Area Under Curve (AUC) were greater than placebo (P < 0.05), though this lost significance after correcting for BMI. After one week, GH responses were similar to placebo.
Responder Rate	11% of patients (9 of 83) on Tabimorelin achieved a peak GH concentration ≥ 5 µg/L after the first and/or last dose. No placebo patients responded.
IGF-1 & IGFBP-3	Serum IGF-1 was unaffected after one week of treatment. Serum IGF-Binding Protein 3 (IGFBP-3) was increased (P < 0.05 vs. placebo).
Oral Tabimorelin was well-tolerated and be useful for a subset of adult patients moderately severe GHD, who may be identifiable with a test dose.	

Data summarized from Svensson J, et al. Clin Endocrinol (Oxf). 2003 May;58(5):572-80.[15]

Experimental Protocols

The following are generalized protocols based on common methodologies used in GHS research. Researchers should adapt these based on specific experimental goals and institutional guidelines.



Protocol 1: In Vitro GH Release from Primary Pituitary Cells

This assay is used to determine the potency and efficacy of **Tabimorelin** in directly stimulating GH secretion.

• Cell Preparation:

- Euthanize rats (e.g., male Sprague-Dawley) and aseptically remove anterior pituitary glands.
- Mechanically and enzymatically (e.g., with trypsin/DNase) dissociate the tissue into a single-cell suspension.
- Plate the cells in multi-well plates (e.g., 24-well) with appropriate culture medium (e.g., DMEM with 10% fetal bovine serum) and incubate for 48-72 hours to allow for cell adherence.

Stimulation Assay:

- Prepare stock solutions of **Tabimorelin** in a suitable vehicle (e.g., DMSO). Create a serial dilution to test a range of concentrations (e.g., 10^{-11} to 10^{-6} M).
- Wash the pituitary cells with serum-free medium.
- Add the various concentrations of **Tabimorelin** (and vehicle control) to the wells. Include a
 positive control such as GHRP-6 or GHRH.
- Incubate for a defined period (e.g., 15-60 minutes) at 37°C.

Quantification:

- Collect the supernatant from each well.
- Measure the concentration of GH in the supernatant using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
- Normalize GH release to the total protein content or cell number per well.



Data Analysis:

- Plot a dose-response curve (GH concentration vs. log of Tabimorelin concentration).
- Calculate the EC₅₀ (half-maximal effective concentration) and E_{max} (maximum effect) to quantify potency and efficacy.

Protocol 2: In Vivo GH Response Study in an Animal Model

This protocol assesses the effect of orally administered **Tabimorelin** on circulating GH levels.

Animal Model:

- Use an appropriate animal model, such as conscious, freely moving rats or swine, fitted with indwelling catheters for stress-free blood sampling.
- Acclimatize animals to handling and experimental procedures.

Drug Administration and Dosing:

- Fast the animals overnight to standardize metabolic state.
- Prepare **Tabimorelin** in a vehicle suitable for oral gavage (e.g., water or a methylcellulose suspension).
- Administer a single oral dose of **Tabimorelin**. Multiple dose groups should be used to establish a dose-response relationship (e.g., 0.5, 1.5, 5 mg/kg). Include a vehicle-only control group.

Blood Sampling:

- Collect baseline blood samples prior to administration (e.g., at -30 and -15 minutes).
- After administration, collect blood samples at frequent intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) into tubes containing an anticoagulant (e.g., EDTA).
- Immediately centrifuge the blood to separate plasma and store at -80°C until analysis.







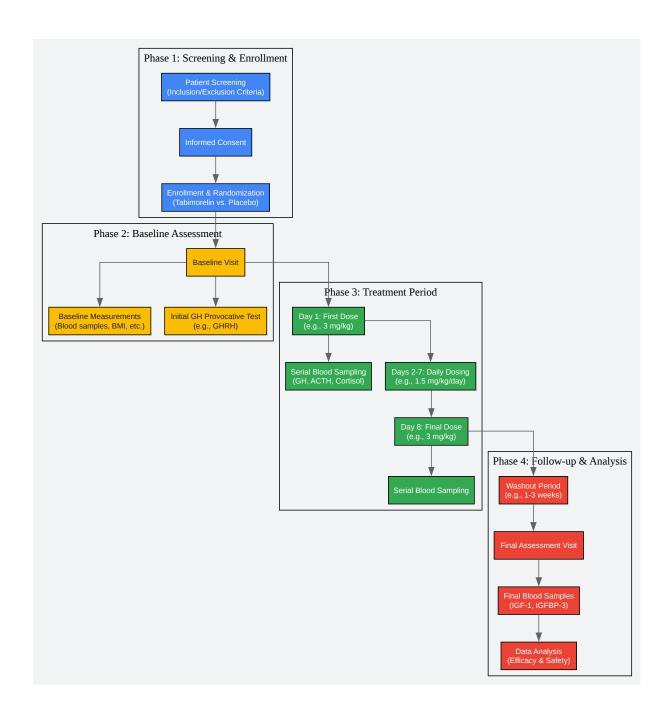
• Hormone Analysis:

- Measure plasma GH concentrations using a species-specific and validated assay (ELISA or RIA).
- o Optionally, measure other hormones of interest, such as IGF-1, ACTH, or cortisol.

• Data Analysis:

- Plot the mean plasma GH concentration versus time for each dose group.
- Calculate pharmacokinetic/pharmacodynamic parameters such as peak concentration (C_{max}), time to peak (T_{max}), and the Area Under the Curve (AUC) for the GH response.





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